Cas no 1396872-30-2 (3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one)

3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one structure
1396872-30-2 structure
Product Name:3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one
CAS No:1396872-30-2
MF:C23H24ClN3O3
MW:425.907964706421
CID:6329540
PubChem ID:71784926
Update Time:2025-11-04

3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one
    • F6111-1319
    • 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
    • 3-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
    • 1396872-30-2
    • AKOS024532317
    • VU0532218-1
    • 3-[2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C23H24ClN3O3/c24-19-7-5-17(6-8-19)14-30-15-18-9-11-26(12-10-18)22(28)13-27-16-25-21-4-2-1-3-20(21)23(27)29/h1-8,16,18H,9-15H2
    • InChI Key: NNBDUHBABWJSEO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)COCC1CCN(C(CN2C=NC3C=CC=CC=3C2=O)=O)CC1

Computed Properties

  • Exact Mass: 425.1506193g/mol
  • Monoisotopic Mass: 425.1506193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 62.2Ų

3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one

Introduction to 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one (CAS No. 1396872-30-2)

The compound 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one, identified by its CAS number 1396872-30-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the quinazolinone class, has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a piperidin-1-yl moiety and a chlorophenyl substituent at the 4-position of the piperidine ring introduces specific interactions that may enhance binding affinity to biological targets.

Recent studies in medicinal chemistry have highlighted the importance of quinazolinone derivatives in the development of novel therapeutic agents. The 3,4-dihydroquinazolin-4-one scaffold is well-known for its pharmacological activity, particularly in the modulation of kinases and other enzyme systems. The incorporation of a 2-oxoethyl side chain further diversifies the pharmacophore, potentially improving solubility and metabolic stability. This compound exemplifies the strategic modification of known scaffolds to achieve enhanced biological activity.

The 4-chlorophenylmethoxymethyl group at the 1-position of the piperidine ring is a critical feature that may influence both the pharmacokinetic profile and target specificity. Chlorophenyl derivatives are frequently explored in drug discovery due to their ability to engage hydrophobic pockets on protein surfaces. The methoxymethyl functionality serves as a protecting group or may participate in hydrogen bonding interactions, depending on the molecular environment. Such structural elements are often rationally designed to optimize drug-likeness parameters such as lipophilicity and polar surface area.

In the context of contemporary pharmaceutical research, this compound aligns with the growing interest in kinase inhibitors for treating cancers and inflammatory diseases. Quinazolinone-based inhibitors have demonstrated efficacy against various kinases, including those involved in signal transduction pathways relevant to tumor growth and progression. The specific substitution pattern in 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one suggests potential for selective inhibition of aberrantly activated kinases, thereby minimizing off-target effects.

Advances in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict binding affinities and optimize lead compounds before experimental validation. The structural features of this molecule make it an attractive candidate for further investigation using virtual screening techniques. High-throughput screening (HTS) combined with structure-based drug design (SBDD) could accelerate the identification of analogs with improved pharmacological properties.

Preclinical studies are essential for evaluating the safety and efficacy of novel compounds like 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one. Initial assessments often focus on pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) parameters. The presence of polar functional groups such as hydroxymethyl and carbonyl moieties may influence solubility and clearance rates. Understanding these properties early in drug development can guide formulation strategies and dosing regimens.

The quinazolinone scaffold has been extensively studied for its role in modulating various biological pathways. For instance, some derivatives have shown promise as antiviral agents by inhibiting viral polymerases or proteases. Others have demonstrated anti-inflammatory effects by targeting cyclooxygenase (COX) or lipoxygenase enzymes. The structural versatility of this class allows for fine-tuning of activity against specific disease targets while maintaining overall chemical similarity.

In recent years, there has been increasing emphasis on developing small-molecule inhibitors that exhibit high selectivity and low toxicity. The unique combination of substituents in 3-2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)-2-oxoethyl-3,4-dihydroquinazolin-4-one may contribute to such properties by optimizing interactions with intended targets while minimizing binding to off-target proteins. This balance is crucial for achieving therapeutic efficacy without unintended adverse effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps may include nucleophilic substitution reactions at the piperidine ring followed by functional group transformations such as oxidation or alkylation. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like quinazolinones, reducing both cost and environmental impact.

Future directions for research on this molecule could include exploring its mechanism of action through biochemical assays or crystallographic studies. Understanding how it interacts with biological targets at an atomic level can provide insights into its mode of action and inform further derivatization efforts. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active form within vivo—could expand its therapeutic applications.

The integration of machine learning models into drug discovery workflows has revolutionized how new compounds are designed and prioritized. These models can predict properties such as binding affinity or toxicity based on molecular descriptors derived from structural features like those present in 3-(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin 1 yl)-2 oxo ethyl 3 4 dihydroquin azolin 4 one) (CAS No 139687230 2). Such computational tools complement experimental data by providing rapid screening capabilities across large chemical libraries.

In conclusion,3 2 (42 chlorophen ylmeth oxy methyl)piperidin 1 yl) 22 oxo ethyl 33 dihydroquin azolin 44 one represents an intriguing example of how structural modifications can enhance pharmacological activity while maintaining favorable drug-like properties。 Its potential applications in oncology, inflammation, or other therapeutic areas warrant further exploration through both experimental and computational approaches。 As research continues,this compound may contribute valuable insights into developing next-generation pharmaceuticals。

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